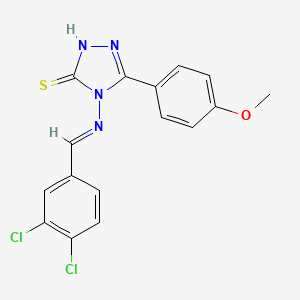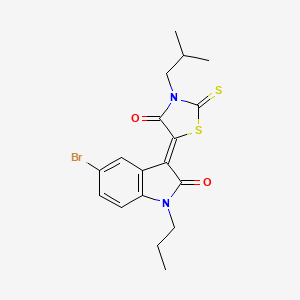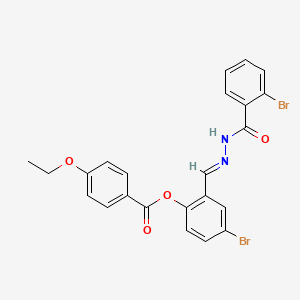![molecular formula C19H19N5O2S B12010799 5-(4-Tert-butylphenyl)-4-{[(E)-(3-nitrophenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12010799.png)
5-(4-Tert-butylphenyl)-4-{[(E)-(3-nitrophenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Tert-butylphenyl)-4-{[(E)-(3-nitrophenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide, also known by its IUPAC name (E)-1-(4-tert-butylphenyl)-3-[(3-nitrophenyl)methylidene]-1H-1,2,4-triazol-4-yl hydrogen sulfide , is a fascinating compound with a complex structure. Let’s break it down:
-
Core Structure: : The compound features a 1,2,4-triazole ring, which is a five-membered heterocyclic ring containing three nitrogen atoms. The triazole moiety imparts unique properties to this compound.
-
Functional Groups
- A tert-butyl group (4-tert-butylphenyl) is attached to one of the triazole ring carbons.
- An aryl nitro group ((3-nitrophenyl)methylidene) is conjugated with the triazole ring, providing additional reactivity.
Métodos De Preparación
Synthetic Routes:
-
Condensation Reaction
- The compound can be synthesized via a condensation reaction between 4-tert-butylphenylhydrazine and 3-nitrobenzaldehyde . The reaction proceeds under acidic conditions, leading to the formation of the triazole ring.
- The methylidene group arises from the aldehyde functionality in 3-nitrobenzaldehyde.
-
Hydrogen Sulfide Addition
- To introduce the hydrosulfide group, hydrogen sulfide gas (H₂S) is bubbled through the reaction mixture.
- The resulting compound is isolated and purified.
Industrial Production:
- Industrial-scale production typically involves batch or continuous processes, optimizing yield and purity.
Análisis De Reacciones Químicas
Oxidation: The compound is susceptible to oxidation due to the presence of the nitro group. Oxidation can lead to the formation of corresponding nitroso or nitro compounds.
Reduction: Reduction of the nitro group yields the corresponding amine.
Substitution: The tert-butyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions: Sodium borohydride (NaBH₄) for reduction, and strong acids for condensation reactions.
Major Products: The reduced amine and various derivatives resulting from substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for designing novel triazole-based ligands and catalysts.
Biology: Investigated for potential bioactivity, such as antimicrobial or antitumor properties.
Medicine: Research into its pharmacological effects and potential drug development.
Industry: Employed in materials science, including polymer modification and surface functionalization.
Mecanismo De Acción
Molecular Targets: The compound may interact with enzymes, receptors, or cellular components due to its structural complexity.
Pathways Involved: Further studies are needed to elucidate specific pathways.
Comparación Con Compuestos Similares
Uniqueness: The combination of tert-butyl, nitro, and triazole moieties makes this compound distinctive.
Similar Compounds: Other triazole derivatives, such as 1,2,4-triazoles with different substituents.
Propiedades
Fórmula molecular |
C19H19N5O2S |
|---|---|
Peso molecular |
381.5 g/mol |
Nombre IUPAC |
3-(4-tert-butylphenyl)-4-[(E)-(3-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C19H19N5O2S/c1-19(2,3)15-9-7-14(8-10-15)17-21-22-18(27)23(17)20-12-13-5-4-6-16(11-13)24(25)26/h4-12H,1-3H3,(H,22,27)/b20-12+ |
Clave InChI |
NLRQUOZYFXVGBH-UDWIEESQSA-N |
SMILES isomérico |
CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC(=CC=C3)[N+](=O)[O-] |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC(=CC=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-(4-ethoxyphenyl)-2-{(2E)-2-[(5-methyl-2-furyl)methylene]hydrazino}-2-oxoacetamide](/img/structure/B12010754.png)


![4-{[(E)-(2,4-Dimethoxyphenyl)methylidene]amino}-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12010766.png)


![3-[(naphthalen-1-ylmethyl)sulfanyl]-4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazole](/img/structure/B12010783.png)


